2-[4-(Trifluoromethyl)furan-2-yl]acetic acid
CAS No.: 1504300-33-7
Cat. No.: VC4849839
Molecular Formula: C7H5F3O3
Molecular Weight: 194.109
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1504300-33-7 |
|---|---|
| Molecular Formula | C7H5F3O3 |
| Molecular Weight | 194.109 |
| IUPAC Name | 2-[4-(trifluoromethyl)furan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C7H5F3O3/c8-7(9,10)4-1-5(13-3-4)2-6(11)12/h1,3H,2H2,(H,11,12) |
| Standard InChI Key | XPYNEPITPZHMKW-UHFFFAOYSA-N |
| SMILES | C1=C(OC=C1C(F)(F)F)CC(=O)O |
Introduction
2-[4-(Trifluoromethyl)furan-2-yl]acetic acid is an organic compound characterized by a furan ring substituted with a trifluoromethyl group and an acetic acid moiety. Its molecular formula is , and it has a molar mass of approximately 194.11 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry, materials science, and other fields.
Structural Features
The compound contains:
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Furan Ring: A five-membered aromatic ring with one oxygen atom, contributing to its reactivity.
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Trifluoromethyl Group (-CF₃): This electronegative group increases the compound's stability, lipophilicity, and potential biological activity.
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Acetic Acid Moiety (-CH₂COOH): Adds acidic properties and enhances solubility in polar solvents.
These structural features allow the compound to interact uniquely with biological systems, making it valuable for pharmaceutical and material applications.
Synthesis and Characterization
Synthesis Process:
The synthesis typically involves multi-step reactions:
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Formation of the furan ring.
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Introduction of the trifluoromethyl group via electrophilic or nucleophilic substitution.
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Addition of the acetic acid moiety through carboxylation or related reactions.
Characterization Techniques:
The compound is characterized using advanced analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifies hydrogen and carbon environments.
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Mass Spectrometry (MS): Determines molecular weight and confirms structural integrity.
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Elemental Analysis: Verifies the empirical formula.
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Infrared Spectroscopy (IR): Detects functional groups like -COOH.
Applications
1. Medicinal Chemistry:
The trifluoromethyl group enhances biological activity, potentially leading to:
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Anti-inflammatory properties.
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Antimicrobial effects.
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Analgesic activity.
2. Material Science:
The compound's stability and reactivity make it suitable for developing advanced materials, such as coatings or polymers.
3. Biological Studies:
Research focuses on its interactions with enzymes and receptors, exploring how fluorination affects binding affinity and specificity compared to non-fluorinated analogs.
Research Findings
Studies highlight the following:
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Enhanced Biological Activity: The trifluoromethyl group improves interaction with biological targets, increasing efficacy compared to non-fluorinated counterparts.
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Potential Therapeutic Uses: Investigations into its anti-inflammatory and antimicrobial properties suggest promising pharmaceutical applications.
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Unique Reactivity: The combination of the furan ring and -CF₃ group provides distinct reactivity patterns that are beneficial for synthetic applications.
Comparative Analysis with Related Compounds
| Feature | 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid | Non-Fluorinated Analogues |
|---|---|---|
| Lipophilicity | High | Moderate |
| Biological Activity | Enhanced | Standard |
| Stability | High (due to -CF₃ group) | Lower |
| Solubility in Polar Solvents | Comparable | Comparable |
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